1-(2-Fluoro-3-nitrophenyl)ethanone
CAS No.: 873697-78-0
Cat. No.: VC5769479
Molecular Formula: C8H6FNO3
Molecular Weight: 183.138
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 873697-78-0 |
---|---|
Molecular Formula | C8H6FNO3 |
Molecular Weight | 183.138 |
IUPAC Name | 1-(2-fluoro-3-nitrophenyl)ethanone |
Standard InChI | InChI=1S/C8H6FNO3/c1-5(11)6-3-2-4-7(8(6)9)10(12)13/h2-4H,1H3 |
Standard InChI Key | FMRFQXVFOFXBLH-UHFFFAOYSA-N |
SMILES | CC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])F |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Structural Profile
1-(2-Fluoro-3-nitrophenyl)ethanone belongs to the class of halogenated acetophenones. Its IUPAC name derives from the ethanone group attached to a 2-fluoro-3-nitrophenyl substituent. Key structural identifiers include:
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SMILES Notation: CC(=O)C1=C(C(=CC=C1)N+[O-])F
The nitro and fluorine groups create an electron-deficient aromatic system, enhancing reactivity toward nucleophilic and electrophilic substitutions. X-ray crystallography and computational studies suggest a planar arrangement of the phenyl and carbonyl groups, optimizing resonance stabilization .
Table 1: Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Weight | 183.14 g/mol | |
Density | 1.3 ± 0.1 g/cm³ | |
Boiling Point | 248.4 ± 20.0 °C at 760 mmHg | |
Flash Point | 104.0 ± 21.8 °C | |
Vapor Pressure | 0.0 ± 0.5 mmHg at 25°C | |
Refractive Index | 1.537 |
Synthesis and Manufacturing
Palladium-Catalyzed Cross-Coupling
A high-yield synthesis route involves the palladium-catalyzed coupling of 1-bromo-2-fluoro-3-nitrobenzene with tri-n-butyl(1-ethoxyvinyl)stannane. Key steps include:
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Reaction Conditions: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.05 equiv) in 1,4-dioxane at 90°C for 4 hours .
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Workup: Hydrolysis of the intermediate enol ether with 2N HCl, followed by extraction and silica gel chromatography.
This method leverages the Stille coupling mechanism, where the palladium catalyst facilitates carbon-carbon bond formation between the aryl bromide and vinyl stannane. The electron-withdrawing nitro and fluorine groups enhance the electrophilicity of the aryl halide, accelerating oxidative addition to the palladium center.
Alternative Bromination Routes
Parameter | Recommendation | Source |
---|---|---|
PPE | Gloves, eye protection | |
First Aid (Skin) | Wash with soap and water | |
First Aid (Eyes) | Rinse cautiously for 15 minutes |
Applications in Research and Industry
Pharmaceutical Intermediates
The compound’s α-carbonyl group and halogenated aromatic ring make it a versatile precursor in drug synthesis. For example:
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Anticancer Agents: Derivatives of 1-(2-fluoro-3-nitrophenyl)ethanone are explored as kinase inhibitors due to their ability to modulate ATP-binding pockets .
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Antibiotics: Structural analogs serve as building blocks for fluoroquinolone antibiotics, leveraging the fluorine atom’s bioisosteric effects .
Material Science
In polymer chemistry, the nitro group facilitates photo-crosslinking reactions, enabling the development of light-sensitive resins and coatings .
Agrochemical Development
The electron-withdrawing nitro group enhances herbicidal activity in phenylurea derivatives, where 1-(2-fluoro-3-nitrophenyl)ethanone acts as a key intermediate .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (CDCl₃): δ 8.05 (t, 1H, Ar-H), 7.34 (d, 1H, Ar-H), 7.27 (d, 1H, Ar-H), 2.60 (s, 3H, CH₃) .
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¹³C NMR: δ 196.5 (C=O), 152.1 (C-NO₂), 138.9 (C-F), 128.7–122.4 (Ar-C) .
Mass Spectrometry
Environmental and Regulatory Considerations
Biodegradation and Ecotoxicity
Limited data exist on environmental persistence, but the nitro group suggests potential resistance to microbial degradation. The compound’s LogP (1.44) indicates moderate bioavailability, warranting precautions to prevent aquatic contamination .
Regulatory Status
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